Rupintrivir is a synthetic antiviral compound developed primarily for the treatment of infections caused by human rhinoviruses, which are known to be a leading cause of the common cold. It belongs to the class of organic compounds known as 2-heteroaryl carboxamides, characterized by a heteroaromatic ring that carries a carboxamide group. The compound is also classified as a peptidomimetic antiviral drug, specifically functioning as an inhibitor of the rhinovirus 3C protease enzyme, critical for viral replication .
Rupintrivir was developed by Agouron Pharmaceuticals, a subsidiary of Pfizer, and is classified under small molecules with investigational status. It has been assigned several identifiers, including DrugBank ID DB05102 and CAS number 223537-30-2. Despite its potential, it has not received approval for clinical use in the United States or other regions .
The synthesis of Rupintrivir involves several steps, starting from basic organic compounds. One notable method includes using (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid as a building block. The synthesis typically employs techniques such as Michael addition, where the compound acts as a Michael acceptor, forming irreversible covalent bonds with the active site cysteine residues of the target protease .
The synthetic route may include:
Rupintrivir has a molecular formula of and a molar mass of approximately 598.672 g/mol. Its structure can be described using various chemical notations, including SMILES and InChI formats:
CC(C(=O)N1CC(=O)C2=C(N(C(=O)N(C(=O)C2=C(C=C1)F)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))C(=O)N(C))C(=O)N(C))C(=O)
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)...
The three-dimensional structure reveals that Rupintrivir is designed to effectively fit into the active site of the rhinovirus protease, thereby inhibiting its activity .
Rupintrivir acts primarily through irreversible inhibition of the rhinovirus 3C protease. The mechanism involves:
The specificity for rhinoviral proteases ensures minimal off-target effects, making it a promising candidate for targeted antiviral therapy .
The mechanism by which Rupintrivir exerts its antiviral effects centers on inhibiting the 3C protease enzyme essential for rhinovirus replication. By binding to this enzyme:
Studies have shown that Rupintrivir is effective against multiple serotypes of rhinovirus, suggesting broad-spectrum antiviral activity within this virus family .
Rupintrivir exhibits several notable physical and chemical properties:
Key data points include:
While primarily developed for treating rhinoviral infections, Rupintrivir has potential applications beyond common colds:
Despite showing promise in early clinical trials, further development was halted due to insufficient efficacy in natural infection studies, highlighting challenges faced in bringing antiviral agents to market .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: